molecular formula C7H11NO2 B12899542 1-(2,5-Dimethyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one CAS No. 77219-13-7

1-(2,5-Dimethyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one

Cat. No.: B12899542
CAS No.: 77219-13-7
M. Wt: 141.17 g/mol
InChI Key: SJKBFVAZTMAGML-UHFFFAOYSA-N
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Description

1-(2,5-Dimethyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one is a heterocyclic compound that features an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method is the iodocyclization of O-alkenyl imidates derived from 1,5-dimethyl-4-phenylimidazolidin-2-one . This reaction yields diastereoisomeric mixtures of 4,5-dihydro-1,3-oxazoles, which can be separated by flash chromatography and further processed to obtain the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can yield corresponding alcohols or amines.

    Substitution: The oxazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2,5-Dimethyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit or activate specific enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Uniqueness: 1-(2,5-Dimethyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the oxazole ring, which imparts distinct chemical reactivity and biological activity compared to thiazoles and imidazoles.

Properties

CAS No.

77219-13-7

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-(2,5-dimethyl-4H-1,3-oxazol-5-yl)ethanone

InChI

InChI=1S/C7H11NO2/c1-5(9)7(3)4-8-6(2)10-7/h4H2,1-3H3

InChI Key

SJKBFVAZTMAGML-UHFFFAOYSA-N

Canonical SMILES

CC1=NCC(O1)(C)C(=O)C

Origin of Product

United States

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